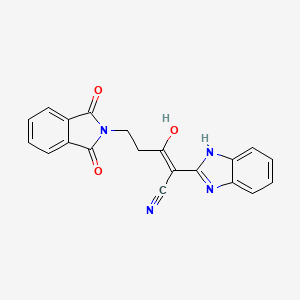![molecular formula C19H15N3O5 B11681810 dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルは、キノリン部分とヒドラジニル基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルの合成は、通常、酸性または塩基性条件下で、8-オキソキノリン-5-カルバルデヒドと5-ヒドラジニルベンゼン-1,3-ジカルボン酸ジメチルを縮合させることで行われます。この反応は、通常、エタノールやメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業的製造方法
この化合物の工業的製造方法は、よく文書化されていませんが、おそらく、ラボでの合成プロセスを拡大したものになるでしょう。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、キノリン誘導体を生成するために酸化することができます。
還元: 還元反応は、ヒドラジン誘導体の生成につながる可能性があります。
置換: ヒドラジニル基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応は、多くの場合、ハロアルカンやアシルクロリドなどの試薬を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリン誘導体を生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります。
科学研究の応用
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特に感染症や癌の治療における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
作用機序
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルの作用機序には、特定の分子標的や経路との相互作用が関与しています。キノリン部分は、DNAにインターカレーションしてその機能を阻害し、細胞死につながる可能性があります。ヒドラジニル基は、細胞タンパク質や酵素と相互作用する反応性中間体を形成し、その生物活性をさらに高める可能性があります。
類似の化合物との比較
類似の化合物
- 5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1-スルホンアミドジメチル
- 5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチル 0.224-水和物
独自性
5-[(2E)-2-(8-オキソキノリン-5(8H)-イリデン)ヒドラジニル]ベンゼン-1,3-ジカルボン酸ジメチルは、キノリン部分とヒドラジニル基を組み合わせた独自の構造により特徴付けられます。この組み合わせは、異なる化学的および生物学的特性を付与し、研究および潜在的な治療用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure.
Hydrazine Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazine moiety.
Uniqueness
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a quinoline derivative and a hydrazine moiety, which imparts distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C19H15N3O5 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
dimethyl 5-[(8-hydroxyquinolin-5-yl)diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H15N3O5/c1-26-18(24)11-8-12(19(25)27-2)10-13(9-11)21-22-15-5-6-16(23)17-14(15)4-3-7-20-17/h3-10,23H,1-2H3 |
InChIキー |
LDTZLGZWXSAIKC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11681768.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)

![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
